2-Amino-2-(4-hydroxyphenyl)acetic acid hydrochloride

CPT-1 inhibition fatty acid oxidation cardiac metabolism

2-Amino-2-(4-hydroxyphenyl)acetic acid hydrochloride (CAS 35735-21-8), also referred to as 4-hydroxyphenylglycine (HPG) hydrochloride or DL-4-hydroxyphenylglycine HCl, is a non-proteinogenic alpha-amino acid derivative with the molecular formula C₈H₁₀ClNO₃ and a molecular weight of 203.62 g/mol. The compound exists as a racemic mixture of D- and L-enantiomers in their hydrochloride salt form, distinguishing it from the enantiopure free base forms used in discrete pharmaceutical supply chains.

Molecular Formula C8H10ClNO3
Molecular Weight 203.62 g/mol
Cat. No. B14022360
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Amino-2-(4-hydroxyphenyl)acetic acid hydrochloride
Molecular FormulaC8H10ClNO3
Molecular Weight203.62 g/mol
Structural Identifiers
SMILESC1=CC(=CC=C1C(C(=O)O)N)O.Cl
InChIInChI=1S/C8H9NO3.ClH/c9-7(8(11)12)5-1-3-6(10)4-2-5;/h1-4,7,10H,9H2,(H,11,12);1H
InChIKeyZHIBZCPDMCUVRA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-Amino-2-(4-hydroxyphenyl)acetic acid hydrochloride – CAS 35735-21-8 Procurement and Identity Guide


2-Amino-2-(4-hydroxyphenyl)acetic acid hydrochloride (CAS 35735-21-8), also referred to as 4-hydroxyphenylglycine (HPG) hydrochloride or DL-4-hydroxyphenylglycine HCl, is a non-proteinogenic alpha-amino acid derivative with the molecular formula C₈H₁₀ClNO₃ and a molecular weight of 203.62 g/mol [1]. The compound exists as a racemic mixture of D- and L-enantiomers in their hydrochloride salt form, distinguishing it from the enantiopure free base forms used in discrete pharmaceutical supply chains. HPG occurs naturally as a building block in glycopeptide antibiotics including vancomycin and teicoplanin, where both L- and D-HPG residues are incorporated into the peptide backbone [2]. As a solid white crystalline hydrochloride salt, this compound serves as a versatile entry point into both the antibiotic intermediate and cardiovascular research chemical spaces, with the racemic hydrochloride form offering distinct handling, solubility, and resolution-pathway advantages over single-enantiomer free base alternatives .

Why 2-Amino-2-(4-hydroxyphenyl)acetic acid hydrochloride Cannot Be Replaced by Generic Analogs


Substitution of 2-amino-2-(4-hydroxyphenyl)acetic acid hydrochloride with structurally similar phenylglycines, tyrosine, or single-enantiomer 4-HPG products carries distinct risks of functional failure that are grounded in stereochemistry, salt-form physicochemical behavior, and enzyme-recognition divergence. The D- and L-enantiomers of 4-hydroxyphenylglycine occupy entirely non-overlapping application domains: D-HPG is an indispensable chiral intermediate for β-lactam antibiotic synthesis (amoxicillin, cefadroxil), while L-HPG (oxfenicine) is a tissue-selective carnitine palmitoyltransferase-1 (CPT-1) inhibitor whose D-enantiomer is pharmacologically inert [1]. Furthermore, the hydrochloride salt confers enhanced aqueous solubility and acid-condition stability relative to the sparingly soluble zwitterionic free base, directly impacting reaction homogeneity in both enzymatic resolution and peptide coupling workflows [2]. These orthogonal structure-function relationships mean that an incorrectly specified enantiomer, salt form, or phenylglycine analog (e.g., 4-chlorophenylglycine or 2-phenylglycine) will yield quantitatively different reactivity, solubility, and biological readouts. The quantitative evidence below substantiates each of these differentiation axes.

Quantitative Differentiation Evidence for 2-Amino-2-(4-hydroxyphenyl)acetic acid hydrochloride vs. Closest Analogs


L- vs. D-Enantiomer CPT-1 Inhibitory Potency: Tissue-Specific IC₅₀ Comparison

The L-enantiomer of 4-hydroxyphenylglycine (oxfenicine, CAS 32462-30-9) acts as a pro-drug that is transaminated in vivo to 4-hydroxyphenylglyoxylate, a potent inhibitor of carnitine palmitoyltransferase-1 (CPT-1). In isolated mitochondrial assays, 4-hydroxyphenylglyoxylate inhibits heart CPT-1 with an I₅₀ of approximately 11 µM, whereas liver CPT-1 requires approximately 510 µM for equivalent inhibition—a 46-fold tissue-selectivity window [1]. Critically, the D-enantiomer (CAS 22818-40-2) and its derivatives are explicitly characterized as 'substantially inactive' in treating conditions of reduced blood flow, oxygen availability, or carbohydrate metabolism in the cardiovascular system [2]. This stereochemical dependence means that procurement of the racemic hydrochloride (CAS 35735-21-8) provides a single starting material from which the active L-enantiomer must be resolved; the D-enantiomer alone is non-viable for cardiovascular research applications.

CPT-1 inhibition fatty acid oxidation cardiac metabolism

Enantiomer-Dependent Antibiotic Intermediate Utility: D-HPG vs. L-HPG in β-Lactam Synthesis

The D-(-)-enantiomer of 4-hydroxyphenylglycine is a mandatory chiral building block for the industrial synthesis of semi-synthetic β-lactam antibiotics including amoxicillin, cefadroxil, and cefatrizine. Industrial patent literature explicitly states that D-(-)-4-hydroxyphenylglycine is 'an indispensable starting material' for these antibiotics, while L-(+)-4-hydroxyphenylglycine is directed to an entirely separate indication as the active pharmaceutical ingredient oxfenicine for cardiac disease [1]. Penicillin G acylase-catalyzed resolution processes exploit this orthogonal reactivity: the enzyme selectively acylates the L-enantiomer methyl ester, enabling facile isolation of enantiomerically pure D-enantiomer for β-lactam conjugation [2]. A racemic hydrochloride starting material (CAS 35735-21-8) thus allows access to both high-value downstream product streams through resolution, whereas procurement of a single enantiomer locks the user into one application pathway.

β-lactam antibiotics amoxicillin synthesis chiral intermediate

Aqueous Solubility Enhancement: Hydrochloride Salt vs. Free Base Zwitterion

The free base zwitterionic form of 4-hydroxyphenylglycine (CAS 938-97-6) exhibits limited aqueous solubility of approximately 5 g/L at 20°C, restricting its direct use in aqueous reaction systems without pH adjustment . Conversion to the hydrochloride salt (CAS 35735-21-8) replaces the zwitterionic character with a protonated ammonium chloride species, a well-established pharmaceutical strategy that typically enhances aqueous solubility by one to several orders of magnitude for amine-containing compounds [1]. Vendor technical data confirm that the hydrochloride salt dissolves readily in water and 1 M HCl, whereas the free base requires acid or alkali addition to achieve comparable dissolution [2]. This solubility differential directly impacts the efficiency of enzymatic resolution processes, peptide coupling reactions, and homogeneous assay preparation.

aqueous solubility salt form formulation

pH-Dependent Chemical Stability: Acidic (HCl) vs. Alkaline Degradation Rates

The chemical stability of 4-hydroxyphenylglycine is strongly pH-dependent, with the hydrochloride salt environment conferring a marked protective effect against degradation. Accelerated stability testing demonstrates that in 1 M HCl at 80°C for 1 hour, degradation is less than 5%, with the primary degradation products consisting of free amino acid fragments . In stark contrast, under alkaline conditions (pH 11 NaOH, room temperature, 24 hours), 10–15% degradation is observed, proceeding via O-dehydrogenation of the phenoxide anion to form p-benzoquinone derivatives . This represents a minimum 2- to 3-fold degradation rate differential favoring acidic over alkaline conditions at a substantially lower temperature (20°C vs. 80°C). The pre-formed hydrochloride salt thus provides an intrinsically stabilizing matrix for storage, shipping, and dissolution in acidic reaction media, whereas the free base is vulnerable to oxidative degradation at elevated pH.

chemical stability degradation kinetics pH stability profile

Differential Enzyme Substrate Recognition: 4-Hydroxyphenylglycine Enantiomers vs. Other Phenylglycines

In a comparative substrate specificity screen of a bacterial phenylglycine aminotransferase, D-4-hydroxyphenylglycine exhibited only 2.4 ± 0.2% relative activity compared to the benchmark substrate L-2-phenylglycine (100%), while L-4-hydroxyphenylglycine showed 16.7 ± 1.1% relative activity—a 7-fold difference between the two 4-HPG enantiomers [1]. For context, DL-2-phenylglycine (98 ± 2.1%), DL-2-chlorophenylglycine (56.9 ± 1.2%), and DL-4-chlorophenylglycine (7.4 ± 0.1%) span a >13-fold activity range, demonstrating that the para-hydroxy substituent and stereochemistry jointly determine enzyme recognition far more than the phenylglycine scaffold alone [1]. These data underscore that substitution of 4-hydroxyphenylglycine with 4-chlorophenylglycine or unsubstituted phenylglycine will produce quantitatively divergent outcomes in any enzyme-catalyzed transformation—including enzymatic resolution, biotransformation, and metabolic incorporation.

enzyme substrate specificity phenylglycine aminotransferase chiral recognition

Optimal Application Scenarios for 2-Amino-2-(4-hydroxyphenyl)acetic acid hydrochloride Based on Quantitative Evidence


Enzymatic Resolution Feedstock for Dual-Enantiomer Production Pipelines

The racemic hydrochloride salt serves as the ideal starting material for facilities that produce both D-HPG (for β-lactam antibiotic synthesis) and L-HPG (for cardiovascular CPT-1 research). Enzymatic resolution with penicillin G acylase selectively acylates the L-enantiomer methyl ester, enabling isolation of enantiomerically pure D-HPG for amoxicillin and cefadroxil manufacturing, while the resolved L-enantiomer is channeled into oxfenicine production for cardiac metabolism studies [1]. The hydrochloride salt's enhanced aqueous solubility eliminates the pre-dissolution acidification step required by the free base, directly streamlining the resolution workflow.

Cardiac Metabolism Research Requiring Tissue-Selective CPT-1 Inhibition

For studies of fatty acid oxidation in cardiac tissue, researchers must isolate or procure the L-enantiomer from the racemic hydrochloride, as only the L-enantiomer-derived metabolite 4-hydroxyphenylglyoxylate inhibits CPT-1 with meaningful potency (I₅₀ 11 µM heart vs. 510 µM liver). The D-enantiomer is confirmed inactive for this target [2]. The racemic hydrochloride thus provides a cost-effective precursor for in-house resolution, particularly for labs synthesizing oxfenicine analogs or conducting structure-activity relationship studies around the 4-hydroxyphenylglycine scaffold.

Acidic-Condition Peptide Coupling and Derivatization Chemistry

The hydrochloride salt's demonstrated stability in 1 M HCl at elevated temperature (degradation <5% at 80°C for 1 hour) makes it the preferred form for reactions conducted under acidic conditions, including esterification, amide bond formation via acid chloride intermediates, and Boc-deprotection steps in peptide synthesis . In contrast, the free base dissolved under alkaline conditions degrades 10–15% within 24 hours at room temperature alone, making the hydrochloride the more robust choice for multi-step synthetic sequences involving acidic workup or prolonged dissolution in aqueous acid.

Comparative Substrate Profiling in Aminotransferase and Amino Acid Metabolism Studies

The 7-fold differential in enzyme recognition between L-HPG (16.7% relative activity) and D-HPG (2.4% relative activity) in phenylglycine aminotransferase assays establishes this compound pair as a sensitive probe set for stereochemical determinants of enzyme-substrate recognition [3]. Procurement of the racemic hydrochloride allows side-by-side preparation of both enantiomers for systematic comparison against other phenylglycine analogs (4-chlorophenylglycine, 2-phenylglycine), enabling rigorous quantitative structure-activity relationship studies in amino acid metabolism and antibiotic biosynthesis research.

Quote Request

Request a Quote for 2-Amino-2-(4-hydroxyphenyl)acetic acid hydrochloride

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.